2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide
Description
2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide (CAS: 718595-36-9) is a brominated ketone salt with the molecular formula C₇H₅BrClNO and a molecular weight of 234.48 g/mol . It is synthesized via nucleophilic substitution reactions, often involving bromination of acetylpyridine derivatives or condensation with reagents like hydrobromic acid. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for constructing heterocyclic frameworks in drug candidates . Its purity is typically ≥98%, and its structural features include a 4-chloropyridin-2-yl group attached to a bromoethanone moiety stabilized by a hydrobromic acid counterion .
Properties
IUPAC Name |
2-bromo-1-(4-chloropyridin-2-yl)ethanone;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO.BrH/c8-4-7(11)6-3-5(9)1-2-10-6;/h1-3H,4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWPGSGLYUCTEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide typically involves the bromination of 1-(4-chloro-pyridin-2-yl)-ethanone. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(4-chloro-pyridin-2-yl)-ethanone azide, while oxidation with potassium permanganate would produce 2-bromo-1-(4-chloro-pyridin-2-yl)-ethanoic acid.
Scientific Research Applications
2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The molecular pathways involved can vary widely based on the target and the context of its use.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of halogens (Cl, F) or alkyl groups (CH₃) on the pyridine ring significantly influences reactivity and intermolecular interactions. For example, 4-chloro derivatives (as in the target compound) may exhibit distinct electronic effects compared to 5-chloro isomers .
- Counterion Stability : All listed compounds are hydrobromide salts, ensuring enhanced solubility in polar solvents. Hydrogen bonding between the protonated nitrogen and Br⁻ contributes to crystalline stability .
- Melting Points: Limited data are available, but the benzimidazole derivative (CAS: 944450-78-6) shows a high melting point (~196°C), likely due to extended π-π stacking and hydrogen bonding .
Biological Activity
2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action, focusing on its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the bromination of pyridine derivatives followed by acylation reactions. The compound can be synthesized through various methods, including:
- Bromination : The introduction of bromine at the 2-position of the ethanone.
- Acylation : Reaction with acyl chlorides to form the corresponding ketones.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated pyridine derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus |
| Related Pyridine Derivative | Antifungal | C. albicans |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, a study on related compounds indicated that halogen substitutions significantly enhance anticancer activity by affecting cellular signaling pathways involved in proliferation and apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 5.0 | Induction of apoptosis |
| MCF7 (Breast) | 3.5 | Cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
- Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA, disrupting replication.
- Induction of Oxidative Stress : Some studies suggest that halogenated compounds can generate reactive oxygen species (ROS), leading to cell death.
Case Studies
A notable case study involved the evaluation of various halogenated pyridine derivatives, including this compound, which demonstrated potent activity against resistant strains of bacteria and several cancer cell lines. This study highlighted the structure-activity relationship (SAR) that underpins the efficacy of these compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via bromination of 1-(4-chloro-pyridin-2-yl)-ethanone using brominating agents such as bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in dichloromethane. Reaction optimization involves controlling temperature (e.g., 0–25°C to minimize side reactions) and stoichiometric ratios. For example, bromine is added dropwise to a solution of the precursor in chloroform, followed by neutralization with sodium bicarbonate and purification via recrystallization (85% yield achieved in analogous syntheses) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what critical data points should researchers prioritize?
- Methodological Answer : Key techniques include:
- NMR : ¹H/¹³C NMR to confirm bromination at the ethanone position and pyridine substitution patterns.
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve hydrogen bonding and salt formation, critical for understanding protonation sites and molecular packing .
- IR spectroscopy : Confirms carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and bromide interactions.
Prioritize crystallographic data (e.g., bond lengths, angles) and NMR coupling constants to validate regioselectivity .
Q. What are common synthetic challenges associated with this compound, and how can they be mitigated?
- Methodological Answer : Challenges include:
- Over-bromination : Controlled addition of bromine and low temperatures prevent di-substitution.
- Hydroscopicity : Store under inert atmosphere (argon) to avoid decomposition.
- Purification difficulties : Use solvent systems like ether/hexane for recrystallization .
Advanced Research Questions
Q. How do crystallographic data explain contradictions in reported hydrogen bonding patterns for hydrobromide salts of structurally related compounds?
- Methodological Answer : Crystallographic studies using SHELX reveal that protonation typically occurs at the pyridine nitrogen, forming N–H⋯Br hydrogen bonds. Discrepancies arise from solvent polarity; in polar solvents (e.g., water), additional O–H⋯Br interactions stabilize the salt, whereas nonpolar solvents favor weaker van der Waals interactions. Compare CSD entries for analogous compounds to identify trends .
Q. What mechanistic insights explain the divergent reactivity of this compound in nucleophilic substitution versus cross-coupling reactions?
- Methodological Answer : The α-bromo ketone moiety undergoes SN2 reactions with amines/thiols (e.g., forming pyrazole derivatives) but requires palladium catalysts (e.g., Suzuki-Miyaura) for aryl coupling. The electron-withdrawing 4-chloro-pyridinyl group enhances electrophilicity at the brominated carbon, favoring nucleophilic attack. Contrast with 2-bromo-1-(5-methylpyridin-2-yl)-ethanone, where methyl groups reduce reactivity .
Q. How do substituent effects on the pyridine ring (e.g., Cl vs. F or CH₃) influence biological activity in enzyme inhibition assays?
- Methodological Answer : Substituents modulate lipophilicity and electronic effects. For example:
| Compound | Substituent | LogP | IC₅₀ (Enzyme X) |
|---|---|---|---|
| 4-Cl | Cl | 1.8 | 12 nM |
| 5-F | F | 1.5 | 45 nM |
| 4-CH₃ | CH₃ | 2.2 | 85 nM |
| Chlorine’s electronegativity enhances target binding, while methyl groups increase metabolic stability but reduce potency. Use QSAR models to predict activity . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
